molecular formula C17H25BClNO3 B1485422 N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1442432-30-5

N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1485422
CAS RN: 1442432-30-5
M. Wt: 337.6 g/mol
InChI Key: QNOZODVWUCJCAB-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (NTCB) is an organoboron compound that has been used in a variety of scientific and industrial applications. NTCB has been found to be a useful reagent in organic synthesis, and its unique properties have enabled it to be used in a wide range of laboratory experiments. NTCB has also been explored as a potential therapeutic agent, with promising results in both preclinical and clinical studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for 1H-indazole Derivatives : This compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives. Its structure and physicochemical properties have been thoroughly analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, demonstrating its potential in the development of novel compounds (Ye et al., 2021).
  • Synthesis of Biologically Active Compounds : It is also an important intermediate in the synthesis of biologically active compounds, such as crizotinib. The synthesis process involves multiple steps, highlighting its role in producing complex molecules with high yields (Kong et al., 2016).

Molecular Structure Optimization

  • Studies involving density functional theory (DFT) calculations have been conducted to optimize the molecular structure of compounds derived from N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. These investigations provide insights into the molecular electrostatic potential and frontier molecular orbitals, furthering our understanding of the compound's reactivity and stability (Huang et al., 2021).

Enhanced Material Properties

  • The compound has been utilized in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These materials demonstrate significant potential in the development of advanced optical and electronic devices, showcasing the compound's application in material science (Fischer et al., 2013).

Development of Advanced Polymers

  • It plays a role in the synthesis and characterization of ortho-linked polyamides, suggesting its utility in creating new polymeric materials with unique properties such as high thermal stability and solubility in polar solvents. This opens up possibilities for its use in various industrial and technological applications (Hsiao et al., 2000).

properties

IUPAC Name

N-tert-butyl-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)11-8-12(10-13(19)9-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOZODVWUCJCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-n-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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